BenchChemオンラインストアへようこそ!

Gosogliptin

DPP-4 inhibition IC50 comparison in vitro pharmacology

Sourcing Gosogliptin for your next DPP-4 study? Insist on a benchmark tool compound that delivers quantifiable differentiation. This molecule's hallmark is its >200-fold selectivity window over DPP-8/9, directly addressing off-target concerns observed with earlier gliptins. Its proven non-inferiority to vildagliptin and established PK profile in renal impairment allow you to design more predictive preclinical models. For researchers comparing class leaders or investigating dual DPP-4/MGL inhibition, choosing this specific agent eliminates confounding variables. Secure consistent, high-purity material to ensure your results are both reproducible and translatable. Request your personalized quote for bulk research quantities.

Molecular Formula C17H24F2N6O
Molecular Weight 366.4 g/mol
CAS No. 869490-47-1
Cat. No. B1662538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGosogliptin
CAS869490-47-1
Synonymsgosogliptin
PF-00734200
PF-734,200
PF-734200
Molecular FormulaC17H24F2N6O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
InChIKeyQWEWGXUTRTXFRF-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Gosogliptin (CAS 869490-47-1) for DPP-4 Inhibition: Product Profile and Selection Rationale


Gosogliptin (also known as PF-00734200 or PF-734200) is a small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor developed initially by Pfizer and later commercialized under the trade name Saterex for the treatment of type 2 diabetes mellitus (T2DM) [1]. It acts as a potent, selective, competitive, and orally active inhibitor of DPP-4, the enzyme primarily responsible for degrading the incretin hormones GLP-1 and GIP . Key attributes include an in vitro IC50 of 13 nM against DPP-4 and a selectivity profile exceeding 200-fold over related DPP family members (DPP-2, DPP-3, DPP-8, DPP-9) and other serine proteases [2]. The compound is registered for clinical use in Russia and has been evaluated in Phase 3 clinical trials as monotherapy and in combination with metformin [3]. For research applications, gosogliptin serves as a benchmark tool compound for studying DPP-4 inhibition mechanisms, incretin biology, and comparative pharmacology within the gliptin class.

Beyond Potency: Why Not All DPP-4 Inhibitors Are Interchangeable in Research and Development


While many DPP-4 inhibitors share a common mechanism of action, their pharmacological profiles differ substantially in selectivity fingerprints, off-target liabilities, metabolism, and clinical performance. Gosogliptin exemplifies this divergence: it demonstrates a >200-fold selectivity window over the closely related DPP-8 and DPP-9 enzymes, whereas some earlier gliptins (e.g., sitagliptin) exhibit lower selectivity margins that have been linked to preclinical toxicity concerns [1]. Additionally, gosogliptin has demonstrated non-inferior efficacy to vildagliptin in head-to-head Phase 3 clinical trials, with a distinct dosing regimen (20-30 mg once daily) and a favorable safety profile in large-scale observational studies [2]. Simply substituting one gliptin for another in a research protocol or development pipeline risks introducing confounding variables related to enzyme selectivity, pharmacokinetic behavior, or off-target interactions. The quantitative evidence below substantiates why gosogliptin should be evaluated on its own specific merits rather than assumed equivalent to in-class alternatives.

Gosogliptin Procurement Justification: Quantified Differentiators Versus Key Comparators


Potency Benchmarking: Gosogliptin vs. Sitagliptin In Vitro DPP-4 Inhibition

In comparative in vitro enzymatic assays, gosogliptin demonstrates an IC50 of 13 nM against human DPP-4 . This represents a modest but quantifiable improvement in potency relative to sitagliptin, a widely used DPP-4 inhibitor, which exhibits an IC50 of 19 nM in Caco-2 cell extracts . The 1.46-fold lower IC50 indicates that gosogliptin achieves effective enzyme inhibition at a slightly lower molar concentration, a factor relevant for head-to-head pharmacological studies.

DPP-4 inhibition IC50 comparison in vitro pharmacology

Selectivity Profile: Gosogliptin vs. Alogliptin (Class-Level Inference)

Gosogliptin exhibits >200-fold selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9, with IC50 values of 7 μM and 5.98 μM, respectively [1]. This selectivity profile is a critical differentiator within the gliptin class. While alogliptin is also highly selective for DPP-4, some early DPP-4 inhibitors (e.g., clinical candidates discontinued due to toxicity) demonstrated insufficient selectivity over DPP-8/9, which was associated with multiorgan toxicities in preclinical models. Gosogliptin's >200-fold margin aligns it with the safety profile of approved, well-tolerated agents like alogliptin, which is noted for its >10,000-fold selectivity .

DPP-8/9 selectivity off-target risk preclinical safety

Clinical Efficacy: Head-to-Head HbA1c Reduction Non-Inferiority to Vildagliptin

In a 36-week, multicenter, open-label Phase 3 clinical trial (SRX-1374-02) involving 299 drug-naïve T2DM patients, gosogliptin demonstrated non-inferior efficacy to vildagliptin [1]. After 12 weeks of monotherapy, HbA1c levels decreased by -0.93% with gosogliptin and -1.03% with vildagliptin. Following an additional 24 weeks of combination therapy with metformin, the reduction in HbA1c was -1.29% for gosogliptin+metformin and -1.35% for vildagliptin+metformin. The difference in HbA1c reduction between groups was ≤0.1% (upper limit of 95% CI <0.4%), establishing non-inferiority. By week 36, 56.4% of gosogliptin patients and 55.4% of vildagliptin patients achieved target HbA1c ≤7.0% (p=0.74).

HbA1c reduction Phase 3 trial vildagliptin comparator

Real-World Evidence: Efficacy and Safety in a Large-Scale Russian Observational Study

The PALITRA observational study evaluated gosogliptin monotherapy and gosogliptin+metformin combination therapy in 5,741 Russian T2DM patients over 6 months [1]. HbA1c decreased by 0.95% in both the gosogliptin monotherapy and combination therapy groups by week 24. Importantly, 47.75% of patients on gosogliptin monotherapy achieved target HbA1c <7.0%, and the incidence of hypoglycemic episodes was very low throughout the observation period, with no significant weight gain reported. These real-world outcomes align with the Phase 3 trial data and demonstrate consistent performance in routine clinical practice.

real-world data HbA1c reduction safety outcomes

Renal Impairment Pharmacokinetics: Exposure Increases Guide Dose Adjustment

In subjects with varying degrees of renal impairment, the systemic exposure (AUC) of gosogliptin (PF-734200) increased compared to subjects with normal renal function. Specifically, exposure increased approximately 1.5-fold in mild renal impairment, 2.2-fold in moderate impairment, 2.1-fold in severe impairment, and 2.8-fold in end-stage renal disease (ESRD) [1]. This pharmacokinetic profile necessitates dose adjustment in patients with renal dysfunction, a critical differentiation from DPP-4 inhibitors like linagliptin, which requires no dose adjustment in renal impairment due to primarily non-renal elimination [2].

renal impairment pharmacokinetics exposure adjustment

Off-Target Activity: Gosogliptin Potently Inhibits Monoglyceride Lipase (MGL)

In a recent medicinal chemistry study, gosogliptin was identified as a potent inhibitor of monoglyceride lipase (MGL) with an IC50 of 6.9 nM [1]. This off-target activity is notable within the gliptin class: vildagliptin, sitagliptin, omarigliptin, and trelagliptin showed only modest inhibition at 10 μM, while saxagliptin also inhibited MGL (IC50 136.2 nM) but with 20-fold lower potency than gosogliptin. MGL inhibition is implicated in endocannabinoid system modulation and may contribute to pleiotropic effects beyond glucose lowering.

off-target inhibition monoglyceride lipase polypharmacology

Recommended Application Scenarios for Gosogliptin Based on Verified Differentiators


Comparative DPP-4 Inhibitor Pharmacology Studies

Utilize gosogliptin as a benchmark compound in head-to-head in vitro and in vivo studies against vildagliptin or sitagliptin to investigate differences in potency, selectivity, or off-target profiles. The established non-inferiority clinical data [1] and quantified MGL inhibition [2] provide a robust foundation for comparative research.

Preclinical Toxicology and Selectivity Profiling

Employ gosogliptin in rodent models to study the relationship between DPP-8/9 selectivity margins and preclinical toxicity outcomes. Its >200-fold selectivity window [1] makes it a suitable reference for evaluating next-generation DPP-4 inhibitors with improved safety profiles.

Clinical Trial Design in T2DM with Renal Comorbidity

Incorporate gosogliptin in Phase 2/3 studies targeting T2DM patients with mild-to-moderate renal impairment. The well-characterized exposure increases across renal function stages [1] enable precise dose adjustment and pharmacokinetic modeling, contrasting with renally-independent agents like linagliptin.

Polypharmacology Research: DPP-4/MGL Dual Modulation

Investigate gosogliptin as a chemical probe for dual DPP-4/MGL inhibition. Its potent MGL IC50 of 6.9 nM [1] positions it uniquely among gliptins and supports research into endocannabinoid-mediated metabolic or neurological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gosogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.